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Compound of Interest

2-(3-Chlorophenoxy)pyridine-5-
Compound Name:

boronic acid
CAS No.: 2377611-32-8
Cat. No.: B2761523

Get Quote

Advanced Scaffold for Medicinal Chemistry and
Kinase Inhibitor Design[1]
Executive Summary

2-(3-Chlorophenoxy)pyridine-5-boronic acid (CAS: 2377611-32-8) is a specialized
heteroaryl organoboron building block used primarily in the synthesis of biaryl ether-containing
small molecules. Its structural core—a pyridine ring substituted with a meta-chlorophenoxy
group—mimics the "hinge-binding" or "linker" motifs found in Type Il kinase inhibitors (e.qg., c-
Met, VEGFR inhibitors).

This guide provides a comprehensive technical analysis of its physicochemical properties,
synthetic pathways, reactivity profile, and handling protocols. It is designed to serve as a self-
validating resource for researchers integrating this scaffold into high-throughput screening
(HTS) or lead optimization campaigns.

Chemical Identity & Physical Properties[1][2][3]
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This compound functions as a Lewis acid due to the empty p-orbital on the boron atom. It
exists in equilibrium between its free acid form, boroxine trimer (anhydride), and hydrate forms
depending on moisture content.

Property Data

Chemical Name 2-(3-Chlorophenoxy)pyridine-5-boronic acid
CAS Number 2377611-32-8

Molecular Formula C11H9BCINOs3

Molecular Weight 249.46 g/mol

Pyridine core; 3-chlorophenoxy group at C2;

Structure Description ] ]
Boronic acid at C5.[1][2][3][4][5][6]1[71[8]

Appearance White to off-white solid

Soluble in DMSO, DMF, MeOH; sparingly

Solubilit
y soluble in water/DCM.

) ) ~8.0-8.5 (Estimated for pyridine-3-boronic acid
pKa (Boronic Acid) o
derivatives)

N 2-8°C, under inert atmosphere (Ar/N2).
Storage Conditions )
Hygroscopic.

Synthetic Methodologies

The synthesis of 2-(3-Chlorophenoxy)pyridine-5-boronic acid presents specific challenges
due to the electron-deficient nature of the pyridine ring. The following protocol is the industry-
standard approach, prioritizing regioselectivity and yield.

3.1 Retrosynthetic Analysis

The most robust route involves a Nucleophilic Aromatic Substitution (SNAr) followed by a
Miyaura Borylation.

e Step 1: Ether linkage formation via SNAr.
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e Step 2: C-B bond formation via Pd-catalyzed cross-coupling.[8]

3.2 Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-(3-chlorophenoxy)pyridine

Reagents: 2-Chloro-5-bromopyridine (1.0 equiv), 3-Chlorophenol (1.1 equiv), K2COs (2.0
equiv).

e Solvent: DMF or DMSO (Anhydrous).
e Conditions: Heat to 80-100°C for 4—6 hours.

e Mechanism: The 2-position of the pyridine is activated for nucleophilic attack by the ring
nitrogen. The bromide at C5 remains intact due to the higher bond strength of C(sp?)-Br vs
the lability of the C-Cl bond activated by the ortho-nitrogen.

Workup: Dilute with water, extract with EtOAc, wash with brine.

Step 2: Miyaura Borylation (Pinacol Ester Formation)

Reagents: Aryl bromide from Step 1, Bis(pinacolato)diboron (Bzpinz, 1.1 equiv), KOAc (3.0
equiv).

o Catalyst: Pd(dppf)CI2[9]-DCM (3—-5 mol%).
e Solvent: 1,4-Dioxane (degassed).
e Conditions: 90°C, 12 hours, inert atmosphere.

o Critical Note: KOACc is essential; stronger bases (e.g., NaOH) promote competitive Suzuki
coupling of the product with the starting material.

Step 3: Hydrolysis to Free Acid (Optional)
» Reagents: NalOa (oxidative cleavage of diol) followed by aqueous HCI.

» Note: Many medicinal chemistry protocols utilize the pinacol ester directly due to its superior
stability and solubility.
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3.3 Synthesis Workflow Diagram
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Figure 1: Step-wise synthetic pathway from commercially available precursors to the target
boronic acid.

Reactivity Profile & Mechanistic Insights[8][12]
4.1 Suzuki-Miyaura Cross-Coupling

This is the primary application of the compound. The 2-phenoxypyridine moiety acts as a stable
"anchor,” while the boronic acid at C5 couples with aryl halides.

» Challenge (Protodeboronation): Pyridine-3-boronic acids (C5 is equivalent to C3 relative to
N) are susceptible to protodeboronation under basic aqueous conditions. The electron-
deficient ring facilitates the formation of a pyridyl anion intermediate, leading to C-B bond
cleavage.

¢ Solution: Use anhydrous bases (e.g., KsPOa4, CsF) or mild agueous bases (NaHCOs) and
efficient catalysts (e.g., Pd(dtbpf)Clz or XPhos Pd G3) to accelerate the transmetallation step
over the decomposition pathway.

4.2 Catalyst Poisoning

The pyridine nitrogen lone pair can coordinate to the Pd(ll) center, arresting the catalytic cycle.

o Mitigation: Use bulky phosphine ligands (e.g., PCys, Buchwald ligands) that sterically crowd
the metal center, preventing non-productive coordination of the pyridine nitrogen.

4.3 Catalytic Cycle Visualization
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Figure 2: Suzuki-Miyaura catalytic cycle highlighting the entry point of the boronic acid.

Applications in Drug Discovery[1][12][13]
5.1 Kinase Inhibitor Scaffold

The 2-phenoxypyridine motif is a privileged scaffold in medicinal chemistry, particularly for Type
Il kinase inhibitors.

e Mechanism: The ether oxygen acts as a hydrogen bond acceptor, while the pyridine ring
positions substituents into the hydrophobic back pocket of the ATP binding site.

o Relevance: Structurally similar to FDA-approved agents (e.g., c-Met inhibitors) where the
central ether linkage provides the necessary flexibility and geometry for binding.

5.2 Biaryl Ether Synthesis

Traditional synthesis of biaryl ethers via Ullmann coupling requires high temperatures and
copper catalysts, which often fail with electron-deficient pyridines. Using this boronic acid
allows for the construction of the ether linkage first (via SNAr), followed by mild Suzuki coupling
to build complexity, preserving sensitive functional groups.

Handling & Safety Protocols

» Hazard Classification: Irritant (Skin/Eye/Respiratory).
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o Storage:
o Temperature: 2—8°C (Refrigerate).

o Atmosphere: Store under Argon or Nitrogen. Boronic acids can dehydrate to form
boroxines (anhydrides) upon prolonged exposure to air/heat; this is reversible with water
but complicates stoichiometry.

e Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid storing aqueous
solutions for >24 hours due to potential hydrolysis or protodeboronation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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